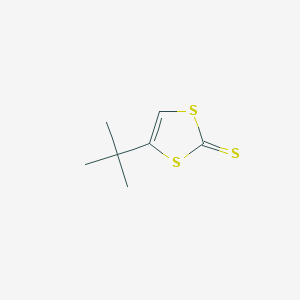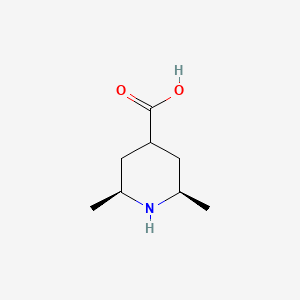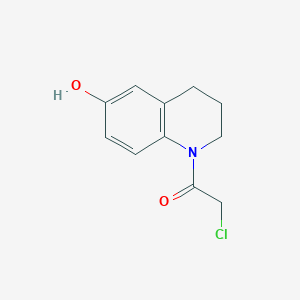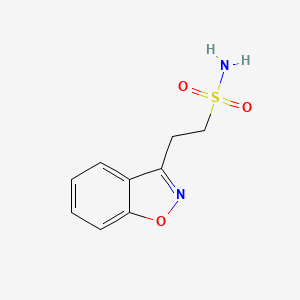
3,4-二甲基噻吩-2-甲醛
描述
3,4-Dimethylthiophene-2-carbaldehyde (DMT-2C) is a sulfur-containing heterocyclic aromatic aldehyde that has been used in a variety of organic syntheses and laboratory experiments. It has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. DMT-2C is an important chemical intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a model compound in studies of the mechanisms of chemical reactions, and has been investigated for its potential to act as a neuroprotective agent.
科学研究应用
电催化和有机合成
- 噻吩衍生物的电氧化可以生成二甲氧基加合物和噻吩-2-甲醛,表明在电催化和有机合成工艺中具有应用 (吉田、武田和船江,1991 年)。
杂环化合物的合成
- 该化合物可用作合成功能化取代的噻吩并[3,2-c]喹啉衍生物的前体,该衍生物表现出显着的荧光量子产率。这表明在材料科学中具有潜在用途,特别是用于隐形墨水染料 (Bogza 等人,2018 年)。
抗菌剂
- 一项研究证明了在合成查耳酮及其衍生物中使用相关噻吩化合物,这些化合物显示出有希望的抗菌活性。这意味着在开发新型抗菌剂方面具有潜力 (Khan 等人,2019 年)。
聚合物科学
- 对相关噻吩衍生物的多聚加成研究突出了在聚合物科学中的潜在应用,特别是在环状寡(缩醛酯)的合成中 (Maślińska-Solich、Macionga 和 Turczyn,1995 年)。
光物理性质
- 该化合物参与了 4H-噻吩并[3,2-c]色烯-2-甲醛的合成,表明在光物理性质研究和隐蔽标记颜料的潜在用途中的应用 (Ulyankin 等人,2021 年)。
化学反应性
- 它在探索噻吩衍生物在各种化学反应中的反应性的研究中发挥作用,有助于更好地理解化学过程和潜在的合成应用 (杨和方,1995 年)。
属性
IUPAC Name |
3,4-dimethylthiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-4-9-7(3-8)6(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJFHBZANQQLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501110 | |
| Record name | 3,4-Dimethylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylthiophene-2-carbaldehyde | |
CAS RN |
123698-37-3 | |
| Record name | 3,4-Dimethylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(methylamino)-1,3-thiazol-4-yl]methanol](/img/structure/B6600942.png)
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B6600947.png)

![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)
![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)





